L-Propicillin; Levopropicillin

Pharmacokinetics Oral bioavailability GI absorption

L-Propicillin (Levopropicillin, CAS 10328-25-3), also designated BRL-284, is the purified L-enantiomer of the semi-synthetic phenoxypenicillin antibiotic propicillin. It belongs to the penicillin V group of beta-lactam antibacterials, characterized by a phenoxypropyl side chain on the 6-aminopenicillanic acid nucleus.

Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
CAS No. 10328-25-3
Cat. No. B13874692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Propicillin; Levopropicillin
CAS10328-25-3
Molecular FormulaC18H22N2O5S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
InChIInChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)
InChIKeyHOCWPKXKMNXINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Propicillin (Levopropicillin) Procurement Guide: Stereochemically Defined Penicillin for Narrow-Spectrum Gram-Positive Research


L-Propicillin (Levopropicillin, CAS 10328-25-3), also designated BRL-284, is the purified L-enantiomer of the semi-synthetic phenoxypenicillin antibiotic propicillin [1]. It belongs to the penicillin V group of beta-lactam antibacterials, characterized by a phenoxypropyl side chain on the 6-aminopenicillanic acid nucleus [2]. This compound is a narrow-spectrum agent with activity primarily against Gram-positive cocci, including Streptococcus pneumoniae (MIC 0.25–1 μg/mL) and methicillin-sensitive Staphylococcus aureus (MIC 0.5–2 μg/mL) . As the potassium salt, it is acid-stable and formulated for oral administration, though it remains susceptible to hydrolysis by bacterial penicillinases [1][2].

Why L-Propicillin (Levopropicillin) Cannot Be Substituted by Generic Penicillin V or Racemic Propicillin


Generic substitution among oral phenoxypenicillins is not pharmacologically straightforward. While penicillin V (phenoxymethylpenicillin) and racemic propicillin share the same beta-lactam pharmacophore, they differ measurably in gastrointestinal absorption kinetics, stereochemical identity, and activity against moderately penicillin-G-resistant staphylococci [2][4]. Levopropicillin as the single L-enantiomer introduces stereochemical purity that may affect penicillin-binding protein (PBP) binding thermodynamics; the racemic mixture contains the D-isomer, which can contribute to differential pharmacokinetic handling and potentially reduced target engagement [1]. Furthermore, head-to-head clinical data demonstrate that propicillin achieves measurable, though modest, bacteriological cure rates in streptococcal pharyngotonsillitis that differ from comparator antibiotics [3]. These factors mean that procurement decisions driven by stereochemical purity requirements or specific pharmacokinetic expectations cannot be satisfied by generic penicillin V or racemic propicillin without risking experimental variability.

L-Propicillin (Levopropicillin) Quantitative Differentiation: Evidence Against Penicillin V, Penicillin G, Phenethicillin, and Clarithromycin


Gastrointestinal Absorption pH-Shift Advantage of Propicillin over Penicillin V in Rat Models

In a comparative in situ absorption study using rat stomach and small intestine, propicillin exhibited a pH-rate profile deviation from the dissociation curve that was shifted by approximately 2 pH units for intestinal absorption and 0.8 pH units for stomach absorption, compared to a shift of approximately 1.5 pH units for the in vitro transport of penicillin V [1]. This larger deviation indicates that propicillin permeates the lipoidal gastrointestinal barrier more efficiently than penicillin V under physiological pH conditions, as the undissociated species transport through the aqueous diffusion layer is enhanced [1]. This finding is consistent with earlier clinical observations that propicillin achieves peak serum concentrations within 0.5–1 hour after oral dosing, a faster timeframe than penicillin V .

Pharmacokinetics Oral bioavailability GI absorption pH-partition hypothesis

Enhanced In Vitro Activity of Propicillin Against Moderately Penicillin-G-Resistant Staphylococcus aureus

In a susceptibility survey of 155 clinical S. aureus isolates, propicillin exhibited higher activity than penicillin G specifically against strains that were only moderately sensitive to penicillin G [1]. While oxacillin remained the most effective compound overall due to its beta-lactamase stability, propicillin outperformed penicillin G and penicillin V against this intermediate-resistance subpopulation [1][3]. Beta-lactamase activity was detectable in almost all strains with penicillin G MIC ≥0.25 μg/mL, and propicillin's enhanced activity against moderately resistant strains was attributed to a greater resistance to the hydrolytic effect of staphylococcal penicillinase [1][2].

Antimicrobial resistance Staphylococcus aureus MIC Penicillinase stability

Clinical Efficacy of Propicillin in Streptococcal Pharyngotonsillitis: Head-to-Head with Clarithromycin

In a prospective, randomized, non-blind comparative study of 189 culture-positive pediatric patients (aged 1–15 years) with streptococcal pharyngotonsillitis, propicillin (25,000 U/kg/day divided into three daily doses for 10 days) achieved a clinical efficacy of 86% and a bacteriological efficacy of 82% [1]. In comparison, clarithromycin (15 mg/kg/day divided into two daily doses for 10 days) achieved 95% clinical efficacy and 92% bacteriological efficacy [1]. The relative rate for bacteriological success with clarithromycin was 1.11 (95% CI: 1.00–1.24; χ² = 3.05; p = 0.08), with 11 patients needing treatment with clarithromycin to yield one additional bacteriological success [1]. This study establishes propicillin's benchmark clinical performance as a reference oral penicillin for streptococcal infection models.

Streptococcal pharyngotonsillitis Clinical trial Bacteriological cure Pediatric infectious disease

Tissue Penetration of Propicillin into Jawbone: Serum-to-Tissue Distribution Coefficients

In a perioperative pharmacokinetic study of 40 patients undergoing jaw cyst resection, propicillin (1 Mega unit, ~0.7 g orally) achieved measurable distribution into dental tissues. At 1–2 hours post-dose, the distribution coefficients between serum and spongious bone were 0.78 and 0.87, indicating substantial bone penetration [1]. In contrast, penetration into cyst capsule (coefficients: 0.07 and 0.06) and cyst fluid (coefficients: 0.14 and 0.08) was considerably lower [1]. The mean tissue concentrations in all three compartments remained above the MICs of oral bacteria most frequently isolated from the mouth for at least two hours [1]. This tissue-specific distribution data is directly relevant for antibiotic prophylaxis models in dental and maxillofacial surgery research.

Tissue distribution Dental surgery Pharmacokinetics Bone penetration

Acid Stability and Oral Absorption: Class-Level Differentiation from Parenteral Penicillin G

Propicillin (and by extension its L-enantiomer levopropicillin) belongs to the phenoxypenicillin subclass, which is characterized by gastric acid stability—a property absent in penicillin G [1]. Oral administration of propicillin results in serum concentrations that are three- to fourfold higher than those achieved with orally administered phenoxymethylpenicillin (penicillin V) at equivalent doses . This absorption advantage is directly attributed to the α-phenoxypropyl side chain, which confers resistance to acid-catalyzed degradation at gastric pH (1–5), enabling reliable oral bioavailability without enteric coating or prodrug strategies [1][2].

Acid stability Oral penicillin Phenoxypenicillin Formulation

Optimal Research and Procurement Application Scenarios for L-Propicillin (Levopropicillin)


Chiral Selectivity and Stereochemistry–Activity Relationship Studies in Beta-Lactam Antibacterials

Levopropicillin as a purified L-enantiomer (CAS 10328-25-3) provides a stereochemically defined probe for investigating enantioselective PBP binding and beta-lactamase hydrolysis kinetics. Unlike racemic propicillin, which contains both L- and D-enantiomers, levopropicillin eliminates stereochemical ambiguity in target engagement studies. This is critical for laboratories conducting structure–activity relationship (SAR) campaigns where stereochemical purity directly affects measured IC50/MIC values and molecular docking outcomes [1].

Oral Pharmacokinetic Reference Standard for Phenoxypenicillin Absorption Studies

Propicillin's well-documented GI absorption profile—with pH-rate shift data from in situ rat models [1] and clinical serum concentration data showing 3- to 4-fold higher levels than penicillin V —makes levopropicillin a suitable reference standard for oral bioavailability studies of novel beta-lactam analogs. Its acid stability and rapid absorption (peak serum within 0.5–1 hour) provide a high-absorption benchmark against which to compare new oral penicillin candidates .

Staphylococcus aureus Resistance Mechanism Screening Panels

Levopropicillin shows enhanced in vitro activity over penicillin G against moderately penicillin-G-resistant S. aureus strains [1]. Including levopropicillin in antimicrobial susceptibility testing panels alongside penicillin G, oxacillin, and methicillin provides a differentiated phenotypic readout for characterizing beta-lactamase-mediated resistance mechanisms. Its activity gradient across penicillinase-producing strains makes it a valuable tool compound for studying the quantitative relationship between beta-lactamase expression levels and phenotypic resistance [1].

Dental and Maxillofacial Antibiotic Prophylaxis Pharmacokinetic Modeling

The human tissue distribution data for propicillin—with measured distribution coefficients of 0.78–0.87 into spongious bone [1]—provide a validated pharmacokinetic dataset for modeling antibiotic penetration into dental and osseous tissues. For researchers developing or evaluating antibiotic prophylaxis regimens in dental implantology or oral surgery, levopropicillin offers tissue-specific pharmacokinetic parameters that penicillin V and penicillin G do not have documented in comparable human studies [1].

Quote Request

Request a Quote for L-Propicillin; Levopropicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.